1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
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Overview
Description
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains multiple functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring
Mechanism of Action
Target of Action
It’s known that compounds containing the1,2,4-oxadiazole ring and the imidazole moiety have a broad range of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The presence of the1,2,4-oxadiazole and imidazole moieties in the compound suggests that it might interact with its targets through hydrogen bonding . The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the1,2,4-oxadiazole ring and the imidazole moiety, which are known to be highly soluble in water and other polar solvents , suggests that this compound might have good bioavailability.
Result of Action
Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of compounds containing the1,2,4-oxadiazole ring has been found to be efficient in a NaOH–DMSO medium at ambient temperature , suggesting that the compound might be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, and antidiabetic activities . These activities suggest that oxadiazole derivatives can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is not well-defined due to the lack of specific studies. It is known that oxadiazole derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity . These interactions can result in the inhibition or activation of enzymes, which can influence various biological processes .
Temporal Effects in Laboratory Settings
Oxadiazole derivatives have been reported to exhibit dose- and time-dependent effects in various biological assays . These effects can include changes in cellular function over time, as well as the stability and degradation of the compound .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been specifically studied. Oxadiazole derivatives have been reported to exhibit dose-dependent effects in various animal models . These effects can include therapeutic benefits at certain dosages, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Oxadiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways . These interactions can influence metabolic flux and metabolite levels .
Transport and Distribution
Oxadiazole derivatives are known to interact with various transporters and binding proteins, which can influence their localization and accumulation within cells .
Subcellular Localization
The interactions of oxadiazole derivatives with various cellular components suggest that they may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the construction of the pyridine and imidazole rings. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The pyridine and imidazole rings can be introduced through subsequent cyclization reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and can be used in various synthetic transformations.
Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinic acid and pyridoxine.
Imidazole Derivatives: Compounds with an imidazole ring, such as histidine and metronidazole.
Uniqueness
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWPZDZFWZVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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